
1,4-Dibromo-2-(bromomethyl)benzene
Übersicht
Beschreibung
1,4-Dibromo-2-(bromomethyl)benzene is a chemical compound with the molecular formula C7H5Br3 . It has a molecular weight of 328.83 g/mol . It is used in the synthesis of isothioureas involved in the inhibition of human nitric oxide synthases .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2-(bromomethyl)benzene has been characterized in several studies . The InChI code for this compound is 1S/C7H5Br3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 . The compound also has a Canonical SMILES representation: C1=CC(=C(C=C1Br)CBr)Br .Chemical Reactions Analysis
The chemical reactions involving 1,4-Dibromo-2-(bromomethyl)benzene have been investigated in several studies . For example, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied in the presence of 1,4-hydroquinone .Physical And Chemical Properties Analysis
1,4-Dibromo-2-(bromomethyl)benzene has a molecular weight of 328.83 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . Its rotatable bond count is 1 . The exact mass of the compound is 327.79209 g/mol, and its monoisotopic mass is 325.79414 g/mol . The topological polar surface area of the compound is 0 Ų .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization :
- Used as an initiator in atom transfer radical polymerization (ATRP) of styrene, leading to the synthesis of comb-like polyphenylenes with high solubility in organic solvents (Cianga & Yagcı, 2002).
- Facilitates the synthesis of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains (Cianga, Hepuzer, & Yagcı, 2002).
- Utilized in creating new polyphenylene-g-polystyrene and polyphenylene-g-polystyrene/poly(ε-caprolactone) copolymers (Yurteri, Cianga, Demirel, & Yagcı, 2005).
- Involved in the synthesis of thermally curable benzoxazine-functionalized polystyrene macromonomers (Kiskan, Colak, Muftuoglu, Cianga, & Yagcı, 2005).
- Used in synthesizing poly(p-phenylenes) with well-defined side chain polymers (Cianga, Hepuzer, & Yagcı, 2002).
Crystallographic Studies :
- Investigated for crystallographic properties and physico-chemical behaviors, including polymorphism (Näther, Jess, Kuś, & Jones, 2016).
- Analyzed for structures involving bromo, bromomethyl, and dibromomethyl substituents (Kuś, Jones, Kusz, & Książek, 2023).
Electrochemical Studies :
- Used in the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone in green electro-synthesis (Habibi, Pakravan, & Nematollahi, 2014).
Phase-Transfer Catalytic Reactions :
- Involved in phase-transfer catalytic reactions, specifically in the synthesis of diether compounds (Wang & Tseng, 2002).
Organometallic Synthesis :
- Used in the synthesis of ethynylferrocene compounds (Fink et al., 1997).
Synthetic Organic Chemistry :
- Employed in the total synthesis of biologically active natural products and in regioselective O-demethylation of aryl methyl ethers (Akbaba et al., 2010).
Structural Determination and Analysis :
- Analyzed for its crystal structure determinations focusing on interactions like C–H...Br, C–Br...Br, and C–Br...π (Jones, Kuś, & Dix, 2012).
Photovoltaic Devices :
- A prototype macromolecule containing 1,4-Dibromo-2-(bromomethyl)benzene was proposed for photovoltaic applications (Hiorns et al., 2009).
Safety and Hazards
When handling 1,4-Dibromo-2-(bromomethyl)benzene, it’s important to avoid breathing mist, gas, or vapors . Contact with skin, eyes, or clothing should be avoided . Use of personal protective equipment is recommended . Dust formation should be avoided, and the compound should not be flushed into surface water or the sanitary sewer system .
Wirkmechanismus
Target of Action
1,4-Dibromo-2-(bromomethyl)benzene is a type of polybrominated aromatic compoundIt’s known to participate in various organic synthesis reactions, particularly those involving aromatic rings .
Mode of Action
The compound interacts with its targets through several mechanisms. One of the key interactions is through bromination, where a bromine atom from the compound is introduced to the target molecule . This is facilitated by the presence of FeBr3 or AlCl3 . Additionally, the compound can undergo Friedel–Crafts alkylation, where a methyl group is introduced to the target molecule using CH3Cl/AlCl3 . Furthermore, a nitro group can be introduced by nitration with HNO3/H2SO4 .
Biochemical Pathways
For instance, the introduction of bromine, methyl, and nitro groups can significantly alter the properties of the target molecule, potentially affecting its role in various biochemical pathways .
Pharmacokinetics
Given its chemical structure and properties, it’s likely that the compound has low water solubility, which could impact its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of 1,4-Dibromo-2-(bromomethyl)benzene’s action are largely dependent on the specific reactions it undergoes and the target molecules it interacts with. By introducing different groups to target molecules, the compound can significantly alter their properties and functions, potentially leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 1,4-Dibromo-2-(bromomethyl)benzene can be influenced by various environmental factors. For instance, the compound’s reactions are often facilitated by specific catalysts and occur under certain temperature conditions . Moreover, the compound has been found to exist in two polymorphic forms, which can interconvert under different temperature conditions .
Eigenschaften
IUPAC Name |
1,4-dibromo-2-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXBEBZQRNEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416073 | |
| Record name | 1,4-dibromo-2-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(bromomethyl)benzene | |
CAS RN |
136105-40-3 | |
| Record name | 1,4-dibromo-2-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2-(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,4-dibromo-2-(bromomethyl)benzene particularly useful in controlled polymerization techniques like ATRP?
A: 1,4-Dibromo-2-(bromomethyl)benzene serves as an effective initiator in Atom Transfer Radical Polymerization (ATRP) due to its unique structure. [, ] The molecule contains three bromine atoms: one on the bromomethyl group and two on the benzene ring. The bromine atom on the bromomethyl group participates in the ATRP initiation step, enabling the controlled growth of a polymer chain. The remaining two bromine atoms on the benzene ring remain available for further reactions, specifically Suzuki coupling or Yamamoto polymerization. [, ] This allows for the synthesis of complex polymer architectures, such as polyphenylenes with well-defined polymeric side chains.
Q2: How does the use of 1,4-dibromo-2-(bromomethyl)benzene contribute to the creation of polymers with diverse properties?
A: 1,4-Dibromo-2-(bromomethyl)benzene enables the incorporation of various functionalities into the final polymer structure. For example, researchers have utilized this molecule to synthesize polyphenylenes with polystyrene (PSt) and/or poly(ε-caprolactone) (PCL) side chains. [] This is achieved through a combination of ATRP and subsequent coupling reactions. The resulting polymers exhibit diverse properties depending on the incorporated monomers. For instance, PCL is known for its biodegradability, while PSt contributes to rigidity. This controlled manipulation of monomer composition allows for the fine-tuning of the final polymer's properties, like solubility, thermal behavior, and morphology. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

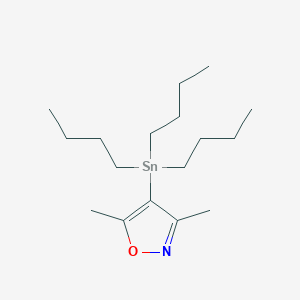


![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
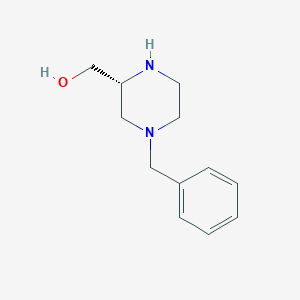

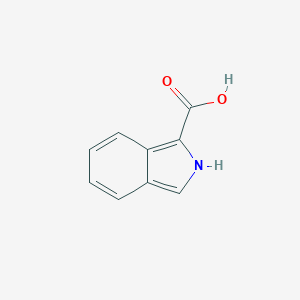
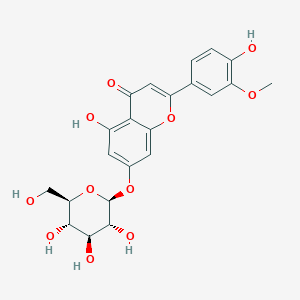


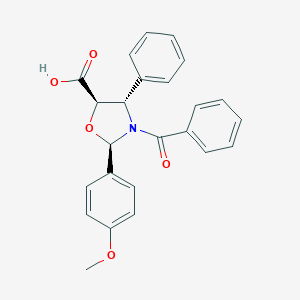
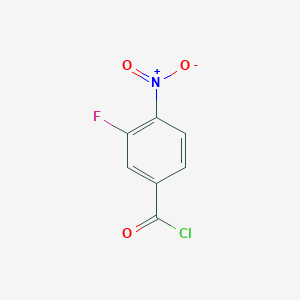

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)